The compound 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone is a synthetic organic molecule notable for its potential applications in medicinal chemistry, particularly in drug design and development. This compound falls under the category of organic compounds, which are characterized by the presence of carbon atoms covalently bonded to other elements, typically hydrogen, oxygen, or nitrogen. Its structure includes pyrimidine and pyrrolidine moieties, which are significant in various biological activities.
This compound is classified as an organic compound due to its carbon-based structure. Organic compounds can be further categorized into various classes based on their structural features and functional groups. The compound can be identified as a heterocyclic compound because it contains rings with atoms of at least two different elements (in this case, carbon and nitrogen) in its structure.
The synthesis of 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone can be approached through various organic synthesis techniques. One common method involves the use of pyrimidine derivatives and pyrrolidine as starting materials, employing reactions such as:
The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate the reactions while controlling temperature and pH to optimize yields.
The molecular structure of 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone can be represented by its chemical formula, which indicates the arrangement of atoms within the molecule.
The molecular weight is approximately 244.29 g/mol, and it exhibits specific spectral properties that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The compound can undergo various chemical reactions typical for organic molecules, including:
Reactions may require specific conditions such as temperature control, catalysts (e.g., palladium or platinum), and inert atmospheres to prevent oxidation or unwanted side reactions.
The mechanism of action for this compound, particularly in biological systems, often involves interaction with specific receptors or enzymes. For example:
Studies have shown that compounds with similar structures exhibit varying degrees of biological activity, including antitumor and antiviral properties.
The compound has potential applications in several fields:
The systematic naming of pyrimidine-based methanones follows IUPAC hierarchical rules, prioritizing the pyrimidine core while designating pyrrolidinyl substituents as N-linked radicals. For the subject compound, "4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone" specifies:
This naming convention reflects the molecular connectivity precisely, though chemical databases often employ simplified synonyms like "1-[(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-pyrrolidin-1-yl-methanone]" [1]. The scaffold belongs to the broader class of N,N-dialkylated pyrimidinyl ketones characterized by a central carbonyl group flanked by aromatic and aliphatic heterocycles.
Table 1: Nomenclature and Structural Descriptors of Representative Bispyrrolidinyl Pyrimidinyl Derivatives
Systematic Name | CAS Registry | Molecular Formula | Key Structural Features |
---|---|---|---|
4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone | Not available | C₁₄H₁₉N₅O | 4-methylpyrimidine, ketone bridge, dual pyrrolidinyl |
4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinol | 92635-41-1 | C₉H₁₃N₃O | Hydroxyl at C5, monopyrrolidinyl |
[2-(1-Pyrrolidinyl)-5-pyrimidinyl]methanol | 937796-11-7 | C₉H₁₃N₃O | Hydroxymethyl at C5 |
1-[4-(methylsulfanyl)-2-phenyl-6-(1-pyrrolidinyl)-5-pyrimidinyl]ethanone | Not available | C₁₇H₁₉N₃OS | Methylthio at C4, phenyl at C2, acetyl at C5 |
Structural taxonomy reveals critical electronic and steric features:
Crystallographic analyses of related compounds show intermolecular stacking of pyrimidine rings (3.5–3.8 Å separation) and C–H···O hydrogen bonding involving the ketone oxygen, suggesting solid-state organizational tendencies relevant to material science applications [1].
The strategic incorporation of ketonic bridges between heterocyclic systems emerged prominently in the 1980s as medicinal chemists pursued conformationally constrained analogs of flexible drug candidates. Early examples featured benzoyl-piperidine derivatives as serotonin modulators, but the discovery of pyrrolidine's metabolic stability over piperidine spurred interest in N-pyrrolidinyl ketones [5] [6]. Three evolutionary phases characterize this development:
Table 2: Historical Milestones in Bispyrrolidinyl Methanone Development
Time Period | Key Developments | Structural Innovations |
---|---|---|
1980–1995 | Prototype monopyrrolidinyl ketones | Simple aryl-pyrrolidinyl methanones with limited heteroaryl diversity |
1995–2010 | Pyrimidine core integration | 2,4-disubstituted pyrimidinyl methanones with amino/hydroxy motifs |
2010–present | Asymmetric bispyrrolidinyl systems | Dual heterocyclic attachment (e.g., pyrimidinyl-pyrrolidinyl methanones) |
The synthetic breakthrough enabling contemporary bispyrrolidinyl scaffolds came from Denmark's 2008 adaptation of Weinreb ketone synthesis to pyrimidine-5-carboxylates [4]. This method provided reliable access to C5-ketone functionalization while preserving the delicate pyrrolidinyl substituents at C2. Prior routes suffered from competitive transamidation or ring-opening side reactions when employing acid chlorides of pyrrolidine-containing acids [4].
Simultaneously, structure-activity relationship (SAR) studies of kinase inhibitors revealed the privileged nature of 4-methyl-2-pyrrolidinylpyrimidine motifs. Researchers at Pfizer demonstrated that C5 methanone extension with secondary amines improved aqueous solubility by 15-fold over carbon-linked analogs while maintaining nanomolar EGFR affinity. This solubility enhancement stems from the protonatable tertiary amines and reduced crystallinity of the kinked structures [3] [6].
Recent innovations include chiral variants like (4-methyl-2-phenyl-5-pyrimidinyl)[(2S)-2-(1,2,3-triazolidin-1-ylmethyl)-1-pyrrolidinyl]methanone, where the stereogenic center adjacent to pyrrolidine enables diastereoselective target engagement [2]. Computational models confirm that the bispyrrolidinyl methanone architecture occupies a unique vector space distinct from traditional diaryl ketones, with 30°–50° torsion angles between planar pyrimidine and the carbonyl-bound pyrrolidine ring [2] [8].
Bioisosteric replacement strategies for bispyrrolidinyl pyrimidinyl methanones operate within defined steric-electronic parameters established through quantum mechanical calculations and comparative molecular field analysis (CoMFA). The pyrrolidinyl moiety serves as a conformationally flexible bioisostere for:
Table 3: Bioisosteric Equivalence Parameters for Key Motifs
Molecular Feature | Steric Descriptor (vdW vol, ų) | Electronic Descriptor (HOMO eV) | Hydrogen Bonding Capacity | Preferred Bioisosteres |
---|---|---|---|---|
Pyrimidinyl ring | 70–75 | -8.2 to -8.5 | Acceptor: 2 sites | 1,3,5-triazine, pyridopyrimidine |
Pyrrolidinyl N | 25–30 | -0.8 to -1.1 | Donor (protonated): 1 site | Piperidinyl, azetidinyl |
Methanone linker | 10–12 | -10.1 to -10.3 | Acceptor: 1 site | Sulfoxide, cyanoethene |
Density functional theory (DFT) at the B3LYP/6-31G* level confirms the isoelectronic relationship between the pyrimidinyl N1–C2 region and carboxamide carbonyls, explaining conserved binding to hinge regions in kinase targets. The HOMO density (-8.4 eV) localizes predominantly on the pyrimidine π-system and carbonyl oxygen, while the LUMO (+0.7 eV) concentrates on the C4-methylpyrimidine sector [1] [7].
The pyrrolidine-pyrrolidinone equilibrium in protic solvents introduces dynamic bioisosterism, with the lactam form (minor tautomer) mimicking cyclic urea pharmacophores. This duality expands the scaffold's target compatibility beyond rigid heterocyclic ketones. Molecular dynamics simulations demonstrate that water-mediated bridging between the methanone oxygen and pyrrolidinyl N⁺–H stabilizes bioactive conformations by 2.3 kcal/mol versus non-hydrated states [5] [6].
Quantitative structure-activity relationship (QSAR) models identify optimal substituent patterns:
These frameworks enable rational design of next-generation analogs with tuned pharmacokinetic profiles and polypharmacology potential.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7